3-(1-Methylpiperazin-2-yl)propan-1-ol
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Overview
Description
3-(1-Methylpiperazin-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperazin-2-yl)propan-1-ol typically involves the reaction of 1-methylpiperazine with an appropriate alkylating agent. One common method is the reaction of 1-methylpiperazine with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product, such as distillation or crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperazin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
3-(1-Methylpiperazin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-Methylpiperazin-2-yl)propan-1-ol is unique due to its specific structural features and the presence of the 1-methylpiperazine moiety. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(1-methylpiperazin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-10-5-4-9-7-8(10)3-2-6-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
TXBUWJKPINGMDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1CCCO |
Origin of Product |
United States |
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